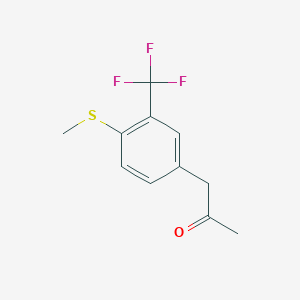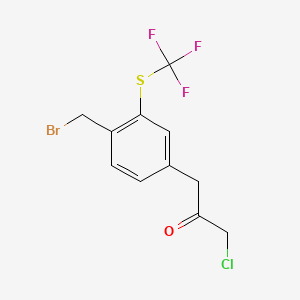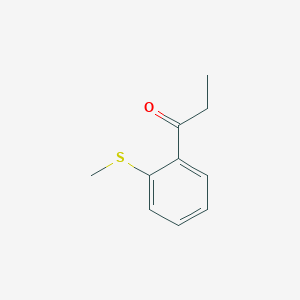
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Nitration: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents under specific conditions.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: The position of the difluoromethyl group and the presence of a fluorine atom result in distinct chemical behavior.
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: The trifluoromethylthio group introduces unique steric and electronic effects.
Eigenschaften
Molekularformel |
C10H8ClF2NO3 |
|---|---|
Molekulargewicht |
263.62 g/mol |
IUPAC-Name |
1-chloro-1-[3-(difluoromethyl)-2-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(15)8(11)6-3-2-4-7(10(12)13)9(6)14(16)17/h2-4,8,10H,1H3 |
InChI-Schlüssel |
YNOAZRZIFVKJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)F)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)










